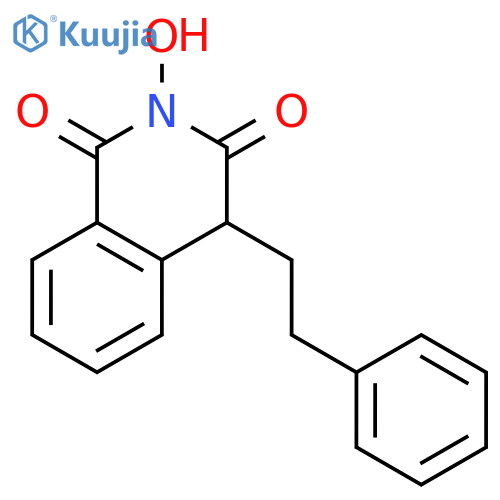

Cas no 1269515-03-8 (2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione)

1269515-03-8 structure

商品名:2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

- 2-hydroxy-4-phenethyl-4H-isoquinoline-1,3-dione

- UAC51503

- BDBM50483356

- 1269515-03-8

- CHEMBL1668671

- 2-Hydroxy-4-(2-phenyl)ethylisoquinoline-1,3(2H,4H)-dione

-

- インチ: InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)15(17(20)18(16)21)11-10-12-6-2-1-3-7-12/h1-9,15,21H,10-11H2

- InChIKey: VNXVBOYKVGHWLL-UHFFFAOYSA-N

- ほほえんだ: O=C1N(O)C(C(CCC2=CC=CC=C2)C3=C1C=CC=C3)=O

計算された属性

- せいみつぶんしりょう: 281.10519334Da

- どういたいしつりょう: 281.10519334Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 57.6Ų

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144304-1g |

2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |

1269515-03-8 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A189004758-1g |

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |

1269515-03-8 | 95% | 1g |

951.66 USD | 2021-06-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1807428-1g |

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |

1269515-03-8 | 98% | 1g |

¥8235.00 | 2024-08-09 | |

| Chemenu | CM144304-1g |

2-hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |

1269515-03-8 | 95% | 1g |

$1086 | 2021-08-05 | |

| Ambeed | A591261-1g |

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione |

1269515-03-8 | 95+% | 1g |

$905.0 | 2024-04-25 |

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione 関連文献

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

5. Book reviews

1269515-03-8 (2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1269515-03-8)2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

清らかである:99%

はかる:1g

価格 ($):814.0